Nitrobenzene

Catalog No.
S573621
CAS No.
98-95-3
M.F
C6H5NO2
M. Wt
123.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrobenzene

CAS Number

98-95-3

Product Name

Nitrobenzene

IUPAC Name

nitrobenzene

Molecular Formula

C6H5NO2

Molecular Weight

123.11 g/mol

InChI

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H

InChI Key

LQNUZADURLCDLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[N+](=O)[O-]

Solubility

Insoluble (<1 mg/ml at 75° F) (NTP, 1992)
0.02 M
Slightly soluble in carbon tetrachloride; very soluble in ethanol, diethyl ether, acetone, benzene
Soluble in ~500 parts water; freely soluble in alcohol, benzene, ether, oils
Readily soluble in most organic solvents and is completely miscible with diethyl ether, benzene, and alcohol.
Slightly soluble in water with a solublity of 0.19% at 20 °C and 0.8% at 80 °C
In water, 2.09X10+3 mg/L at 25 °C
2.09 mg/mL at 25 °C
Solubility in water, g/100ml: 0.2
0.2%

Synonyms

Essence of Mirbane; Essence of Myrbane; Mirbane Oil; NSC 9573; Nitrobenzol; Oil of Mirbane; Oil of Myrbane

Canonical SMILES

C1=CC=C(C=C1)[N+](=O)[O-]

Nitrobenzene is an aromatic nitro compound with the molecular formula C6H5NO2C_6H_5NO_2. It is recognized as the simplest of the nitrobenzenes, characterized by its pale yellow to colorless oily appearance and a distinct bitter almond odor. Nitrobenzene is primarily produced through the nitration of benzene, a process that was first accomplished in 1834 by German chemist Eilhardt Mitscherlich using fuming nitric acid . It is a water-insoluble substance that solidifies into greenish-yellow crystals upon freezing.

  • In biological systems, nitrobenzene undergoes reduction to aniline, which can cause methemoglobinemia, a condition where hemoglobin loses its ability to carry oxygen effectively. [7]
  • Nitrobenzene also exhibits weak genotoxic and carcinogenic properties. [8]

Toxicity:

  • Nitrobenzene is harmful upon inhalation, ingestion, and skin contact.
  • Exposure can cause methemoglobin

Material Science Research

  • Kerr Effect: Nitrobenzene exhibits a strong Kerr effect, meaning its refractive index changes in response to an electric field. This property makes it a valuable material for Kerr cells, which modulate light beams and find application in optical communication and signal processing research .

Chemical and Environmental Research

  • Bioremediation: Studies investigate the potential of nitrobenzene-degrading bacteria for bioremediation of environments contaminated with nitroaromatic compounds, offering an eco-friendly approach to cleaning up polluted sites .
  • Analytical Chemistry: Nitrobenzene serves as a common standard in various analytical techniques like chromatography due to its distinct properties and commercially available pure forms .

Medical and Pharmaceutical Research

  • Historical Context: While no longer used in modern medicine due to its toxicity, historical research explores the use of nitrobenzene in the development of antipyretics (fever-reducing drugs) like acetanilide, paving the way for safer alternatives .
  • Toxicological Research: Nitrobenzene's toxic effects are studied to understand mechanisms of methemoglobinemia, a condition where the blood's oxygen-carrying capacity is reduced. This research contributes to developing diagnostic tools and treatment strategies for such conditions .
Typical of aromatic compounds, although at a slower rate compared to benzene due to the electron-withdrawing nature of the nitro group. Key reactions include:

  • Nitration: Nitrobenzene can be further nitrated to form m-dinitrobenzene when treated with concentrated nitric acid and sulfuric acid at elevated temperatures (around 100°C) .
  • Halogenation: In the presence of a halogen carrier like iron(III) chloride, nitrobenzene reacts with chlorine to yield meta-chloro-nitrobenzene .
  • Sulfonation: Nitrobenzene reacts with fuming sulfuric acid to produce m-nitrobenzenesulfonic acid under controlled conditions .
  • Reduction: Nitrobenzene can be reduced to aniline using reducing agents such as tin in hydrochloric acid or zinc in ammonium chloride solution .

Nitrobenzene is highly toxic and poses significant health risks. It can be absorbed through the skin and inhaled, leading to severe central nervous system effects, liver and kidney damage, and potential carcinogenic outcomes. Prolonged exposure may result in symptoms such as headaches, nausea, and cyanosis, and it is classified as a possible human carcinogen by the International Agency for Research on Cancer . Additionally, nitrobenzene has been shown to induce various toxicological effects in laboratory animals.

The primary method for synthesizing nitrobenzene involves the nitration of benzene using a mixture of concentrated nitric acid and sulfuric acid. This process generates the reactive nitronium ion (NO2+NO_2^+), which then undergoes electrophilic aromatic substitution with benzene:

C6H6+HNO3C6H5NO2+H2OC_6H_6+HNO_3\rightarrow C_6H_5NO_2+H_2O

This reaction is exothermic and requires careful temperature control to prevent hazardous conditions . Commercially, both batch and continuous processes are employed for large-scale production.

Nitrobenzene has several industrial applications:

  • Precursor to Aniline: Approximately 95% of produced nitrobenzene is hydrogenated to aniline, which is essential in manufacturing dyes, pesticides, rubber chemicals, and pharmaceuticals .
  • Solvent: It serves as a solvent for electrophilic reagents in organic synthesis.
  • Odor Masking Agent: Historically used in shoe polishes and floor dressings to mask unpleasant odors.
  • Analgesics Production: Nitrobenzene is involved in the synthesis of paracetamol (acetaminophen) .

Research on the interactions of nitrobenzene focuses on its reactivity with various chemical species. Studies indicate that nitrobenzene can act as a mild oxidizing agent in certain organic reactions, such as the Skraup quinoline synthesis. Furthermore, its reduction pathways lead to various intermediates like azobenzene and phenylhydroxylamine, which are valuable in organic synthesis .

Nitrobenzene shares similarities with other aromatic nitro compounds but exhibits unique characteristics due to its structure. Here are some comparable compounds:

CompoundMolecular FormulaKey Features
AnilineC6H5NH2C_6H_5NH_2Derived from nitrobenzene; used in dyes
DinitrobenzeneC6H3N2O4C_6H_3N_2O_4More reactive; used in explosives
AzobenzeneC12H10N2C_{12}H_{10}N_2Formed from nitrobenzene; used in dyes
PhenylhydroxylamineC6H7NOC_6H_7NOIntermediate in organic synthesis

Uniqueness of Nitrobenzene:

  • Nitrobenzene is primarily utilized as a precursor for aniline production.
  • Its toxicity profile significantly impacts handling protocols compared to other similar compounds.
  • The presence of the nitro group influences its reactivity patterns distinctly from other aromatic compounds.

Physical Description

Nitrobenzene appears as a pale yellow to dark brown liquid. Flash point 190°F. Very slightly soluble in water. Toxic by inhalation and by skin absorption. Combustion give toxic oxides of nitrogen. Density 10.0 lb /gal.
Liquid
PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR.
Yellow to dark brown, oily liquid with a pungent odor like paste shoe polish.
Yellow, oily liquid with a pungent odor like paste shoe polish. [Note: A solid below 42°F.]

Color/Form

Greenish-yellow crystals or yellow, oily liquid
Colorless to yellow, oily liquid (Note: A solid below 42 degrees F).
Bright-yellow crystals or pale-yellow to colorless, oily liquid

XLogP3

1.9

Boiling Point

411.4 °F at 760 mm Hg (EPA, 1998)
210.8 °C
211 °C
411°F

Flash Point

190.4 °F (EPA, 1998)
190 °F (88 °C) (Closed cup)
88 °C c.c.
190°F

Vapor Density

4.3 (EPA, 1998) (Relative to Air)
4.25 (Air = 1)
Relative vapor density (air = 1): 4.2
4.3

Density

1.2037 at 68 °F (EPA, 1998)
1.2037 g/cu cm at 20 °C
Relative density (water = 1): 1.2
1.20

LogP

1.85 (LogP)
log Kow = 1.85
1.85
1.86

Odor

Odor of volatile oil almond
Pungent odor like paste shoe polish

Melting Point

42 °F (EPA, 1998)
5.7 °C
5.7°C
5 °C
42°F

UNII

E57JCN6SSY

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H360F: May damage fertility [Danger Reproductive toxicity];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Nitrobenzene is a yellowish, oily, aromatic nitro-compound with an almond-like odor that emits toxic fumes of nitrogen oxides upon combustion. Nitrobenzene is primarily used in the manufacture of aniline, but is also used in the manufacture of lubricating oils, dyes, drugs, pesticides, and synthetic rubber. Exposure to nitrobenzene irritates the skin, eyes and respiratory tract and can result in methemoglobinemia causing fatigue, dyspnea, dizziness, disturbed vision, shortness of breath, collapse and even death. Nitrobenzene also damages the liver, spleen, kidneys and central nervous system. This substance is a possible mutagen and is reasonably anticipated to be a human carcinogen. (NCI05)

Mechanism of Action

Methemoglobinemia, which may be defined as a metHb concentration exceeding 2-3% of total Hb, arises when the rate of metHb formation exceeds the rate of reduction of oxidized heme iron, and it can develop by three distinct mechanisms: genetic mutation resulting in the presence of abnormal Hb, a deficiency of metHb reductase enzyme, and toxin-induced oxidation of Hb. Small amounts of metHb are continually produced due to autoxidation of Hb during the normal respiratory function of loading and unloading of oxygen by erythrocytes. A variety of xenobiotics, including nitrobenzene and aromatic amines, can cause methemoglobinemia by accelerating the oxidation of Hb to metHb, which loses its ability to combine reversibly with oxygen
The particular redox chemistry associated with nitrobenzene metabolism in red blood cells (RBCs) is of special interest because of its association with the development of methemoglobinemia. ...An association of metHb formation with the reduction of nitrobenzene to nitrosobenzene, phenylhydroxylamine, and aniline by nitroreductases present within intestinal microflora /has been observed/. Moreover, in vitro incubation of RBCs with nitrobenzene does not result in the formation of metHb. Taken together, these findings suggest that it is the presence and cycling of the reductive products of nitrobenzene within RBCs that cause the conversion of oxyhemoglobin (oxyHb) to metHb. ... The primary metabolic event in the formation of metHb (Fe3+) from oxyHb (Fe2+) as a result of nitrobenzene exposure is the cycling between phenylhydroxylamine and nitrosobenzene.
In acute ... and subchronic studies in rodents ..., lesions in the brain stem and cerebellum were the most life-threatening toxic effects seen. In severe methemoglobinemia arising from extensive nitrobenzene poisoning, central nervous system effects may be predicted on the basis of hypoxia alone. It has also been hypothesized that these lesions might represent a hepatic encephalopathy secondary to the liver toxicity of nitrobenzene ... Other results suggest that it is possible that brain parenchymal damage may have resulted from anoxia or hypoxia due to vascular damage or decreased blood flow to affected areas ... Another possible mechanism for the central nervous system damage is the formation of superoxide radicals or toxic hydroxyl radicals generated from hydrogen peroxide ... Evidence has been adduced to indicate that the ability of a related compound, dinitrobenzene, to cause cell death in in vitro co-cultures of rat brain astrocytes and brain capillary endothelial cells (a blood-brain barrier model) is at least partly due to the generation of hydroxyl radicals in the culture.
... Cecal contents obtained and incubated in an anaerobic environment are capable of reducing nitrobenzene. Incubation of radioactive nitrobenzene with isolated rat hepatocytes under aerobic conditions produces no metabolites detectable by counting fractions of eluate from a high pressure liquid chromatographic system and no measurable disappearance of the parent compound. ... Conventional rats excrete an oral dose of nitrobenzene in the urine as an unknown metabolite, p-hydroxyacetanilide-sulfate, p-nitrophenol-sulfate, and m-nitrophenol-sulfate. /It was/ concluded that it is clear that metabolism by both mammalian and bacterial enzyme systems is important to the expression of toxicity of nitroaromatic compounds.
Exposure of rats to nitrobenzene produces a degeneration of the seminiferous epithelium of the testes. Sperm production was continuously monitored in rats surgically prepared by anastomosing the vas deferentia with the urinary bladder to evaluate the reversibility of nitrobenzene toxicity. Rates of sperm production were monitored by collecting urine and counting sperm microscopically with hemocytometer. Six weeks after surgery, rats were dosed po with a single dose of 300 mg/kg of nitrobenzene in corn oil. Sperm were not detected in the urine of treated rats between 32 and 48 days after treatment. Despite the fact that degenerative changes in the siminiferous tubules were observed histologically as early as 3 days after dosing, there was a 32-day lag period between treatment and cessation of sperm output in treated rats. Histological examination showed that pachytene spermatocytes and step 1-2 spermatides were the most susceptible cell stages to nitrobenzene and were observed forming into giant cells as early as 3 days after treatment. However, repair was substantial by 3 weeks after treatment and by days 76-100, the rate of sperm output reached 78% of the control group. By 100 days after treatment, there was greater than 90% regeneration of the seminiferous epithelium. Thus, a single oral dose of nitrobenzene induced testicular degeneration and approximately a 17-day period of aspermia resulted. Back-dating of the aspermic period to the timing of the spermatogenic cycle closely corresponded with the same germ cell stages that were observed degenerating in histologic examinations. Thus, changes in sperm output from vasocystotomized rats correlated well with histopathologic changes, demonstrating the value of this technique for toxicity studies.
The equilibrium binding of nitrobenzene to plasma proteins /were studied/ in vitro in pooled plasma samples from Sprague Dawley rats (sex unspecified). Aliquots of pooled plasma samples spiked with 0.32-933 mg/l nitrobenzene were allowed to equilibrate for 30-90 min at 25 °C. Of the nitrobenzene, 72.0 + or - 4.5% were bound to the rat plasma proteins.

Vapor Pressure

1 mm Hg at 111.92 °F (EPA, 1998)
0.25 mmHg
0.245 mm Hg at 25 °C (est)
Vapor pressure, Pa at 20 °C: 20
0.3 mmHg at 77°F
(77°F): 0.3 mmHg

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Impurities

Benzene, o-Nitrotoluene, p-Nitrotoluene, p-Dinitrobenzene, m-Dintrobenzene, o-Dinitrobenzene, Toluene, Water (purity > 98.9%)

Other CAS

98-95-3
26969-40-4
4165-60-0

Wikipedia

Nitrobenzene

Biological Half Life

0.12 Days
(14)C-Nitrobenzene /was injected/ intravenously into volunteers. Excretion in the urine was 60.5% of the dose over five days. The elimination half-life was 20 hours.
Measurement of nitrobenzene concn in blood of an acutely exposed person indicated that the cmpd is cumulative ... /and remains/ in human body for a prolonged period. There have been similar observations of persistence of 2 major urinary metabolites, p-aminophenol and p-nitrophenol, in patient streated for acute or subacute poisoning. Because of slow rate of nitrobenzene metabolism in humans, concn of p-nitrophenol in urine incr for approx 4 days during exposure, eventually reaching a value 2.5 times that found during the first day. Half-life for urinary excretion of p-nitrophenol from humans after single dose was approx 60 hr; 84 hr was observed in female who attempted suicide ... Urinary metabolites in humans account for only 20% or 30% of nitrobenzene dose.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Teratogens, Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

The traditional batchwise nitration process, in which mixed acid (27-32/56-60/8-17 wt%) is added to a slight excess of benzene with the temperature controlled at 50-55 °C and the reaction completed by heating to 80-90 °C, has been replaced by continuous processes that operate under similar conditions.
From benzene by nitrating with nitric acid-sulfuric acid mix.
CHEMICAL PROFILE: Nitrobenzene. /Nitrobenzene is/ produced by the nitration of benzene using a mixture of nitric acid and sulfuric acid.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Petrochemical manufacturing
Pharmaceutical and medicine manufacturing
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Benzene, nitro-: ACTIVE
Method of purification: By washing and distilling with steam then redistilling.

Analytic Laboratory Methods

EPA Method 8090. Gas Chromatographic Method for the detection of ppb levels of nitroaromatic and cyclic ketone compounds. Detection is achieved by an electron capture detector (ECD) for dinitrotoluenes or a flame ionization detector (FID) for the other compounds amenable to this method. The method detection limit of nitrobenzene is 3.6 ug/l. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.
EPA Method 8250. Packed Column Gas Chromatography/Mass Spectrometry Technique for the determination of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soil, and groundwater. This method is applicable to quantify most neutral, acidic, and basic organic compounds that are soluble in methylene chloride and capable of being eluted wtih derivatization as sharp peaks from a gas chromatographic packed column. Under the prescribed conditions, nitrobenzene has a detection limit of 1.9 ug/l. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.
EPA Method 8270. Capillary Column Gas Chromatography/Mass Spectrophotometry. This method is used for the determination of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soils, and groundwater. This method is applicable to quantify most acidic, basic, and neutral organic compounds that are soluble in methylene chloride and are capable of being eluted without derivatization as sharp peaks from a capillary column (DB-5 or equivalent). The Practical Quantitation Limit for nitrobenzene is 10 ug/l in ground water and 660 ug/kg in low soil/sediment. The precision and a method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.
Method: NIOSH 2005, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: nitrobenzene; Matrix: air; Detection Limit: 0.6 ug/sample.
For more Analytic Laboratory Methods (Complete) data for NITROBENZENE (25 total), please visit the HSDB record page.

Clinical Laboratory Methods

NITROBENZENE IN URINE SAMPLES IS REDUCED TO ANILINE, WHICH COUPLES WITH SODIUM SALT OF 1,2-NAPHTHOQUINONE-4-SULFONIC ACID AT PH 7-9. THE COUPLED DYE IS EXTRACTED IN CARBON TETRACHLORIDE & DETERMINED SPECTROPHOTOMETRICALLY AT 450 NM. SENSITIVITY & PRECISION ARE 0.8 MG/L & 6.1%, RESPECTIVELY.

Storage Conditions

Store in a cool, dry, well-ventilated, dark location. Separate from acids, bases, oxidizing materials, and metals.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Experiments pertaining to the influence of gut microflora on the metabolism of nitrobenzene, included an in vivo protocol in which normal or antibiotic-treated male F344 (COBS CDF/CrlBR) rats were gavaged with 225 mg/kg nitrobenzene (containing 0.1 uCi/mg (14C)-nitrobenzene). Rats were kept in metabolic cages for up to 72 hours after treatment, during which urine, feces, and expired air were collected. To the extent possible, the excretory products were characterized and measured by high-performance liquid chromatography. ... A statistically significant decrease in p-hydroxyacetanilide (a reductive metabolite of nitrobenzene) and a slight increase in p- and m-nitrophenol (oxidative metabolites) were observed in antibiotic-treated rats versus controls. Antibiotic pretreatment ameliorated the nitrobenzene-induced methemoglobinemia following a single oral dose of 300 mg/kg. Moreover, antibiotic-treated animals exposed to 300 mg/kg nitrobenzene had metHb concentrations of 2.1+ or - 0.4%, 2.8 + or - 0.5%, and 1.9 + or - 1.9% at 6, 24, and 96 hours after the dose. However, nitrobenzene-exposed vehicle-control rats still had elevated metHb concentrations (20.0 + or - 7.9%) 96 hours after the dose.
Synergism between orally administered nitrobenzene and six other common industrial compounds (formalin, butylether, aniline, dioxane, acetone, and carbon tetrachloride) was demonstrated in rat studies using death as the end-point.
When alcohol was given orally and nitrobenzene was given intravenously, there was increased toxicity in rabbits. Alcohol also enhanced the neural toxicity of nitrobenzene in rabbits when nitrobenzene was applied to the skin.
To determine whether nitro reduction by the gut flora can play an important role in chem toxicity, methemoglobin formation was measured after admin of nitrobenzene to germ-free rats and to germ-free rats acclimatized to the normal animal room. When nitrobenzene (200 mg/kg in sesame oil) was admin to normal male Sprague Dawley rats ip, about 30-40% of blood hemoglobin was converted to methemoglobin within 1-2 hr. When same dose was given to germ-free or antibiotic pretreated rats, no measurable methemoglobin formation occurred even up to 7 hr after admin. Since germ-free animals are free from microbial flora, gut flora present in normal and acclimatized animals may be responsible for redn of nitrobenzene in vivo and subsequent methemoglobin formation.

Dates

Modify: 2023-08-15
Serpell et al. Core@shell bimetallic nanoparticle synthesis via anion coordination. Nature Chemistry, doi: 10.1038/nchem.1030, published online 24 April 2011 http://www.nature.com/nchem
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

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